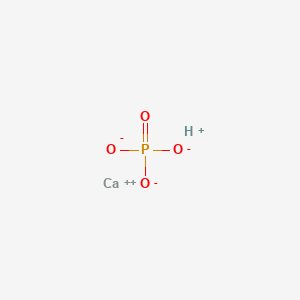

Calcium hydrogen phosphate

描述

属性

CAS 编号 |

7757-93-9 |

|---|---|

分子式 |

CaH3O4P |

分子量 |

138.07 g/mol |

IUPAC 名称 |

calcium;hydrogen phosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI 键 |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

杂质 |

Dicalcium phosphate, phosphoric acid. |

SMILES |

OP(=O)([O-])[O-].[Ca+2] |

规范 SMILES |

OP(=O)(O)O.[Ca] |

外观 |

Solid powder |

颜色/形态 |

Triclinic crystals White crystalline powde |

密度 |

2.89 Monoclinic crystals; density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/ |

其他CAS编号 |

7757-93-9 |

物理描述 |

Other Solid; Pellets or Large Crystals; Dry Powder; Dry Powder, Pellets or Large Crystals White crystals or granules, granular powder or powder Solid; Practically insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

10103-46-5 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Sparingly soluble in water. Insoluble in ethanol Solubility: cold water 0.0316 g/100 cc @ 38 °C; hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/ Practically insol in water, alc Sol in dil hydrochloric, nitric & acetic acids |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

anhydrous dibasic calcium phosphate calcium hydrogen phosphate calcium phosphate (CaHPO4) calcium phosphate, dibasic, anhydrous dibasic calcium phosphate, anhydrous monetite |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Hydrogen Phosphate from Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hydrogen phosphate, also known as dicalcium phosphate (DCP), is a critical biomaterial and pharmaceutical excipient with diverse applications ranging from bone regeneration to tablet formulation.[1][2][3] The synthesis of DCP with controlled phase purity, crystallinity, and morphology is paramount to its performance in these demanding fields. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound from various precursors. We will delve into the mechanistic underpinnings of wet precipitation, hydrothermal, and solid-state reaction methodologies. By elucidating the causal relationships between precursor selection, reaction conditions, and the physicochemical properties of the final product, this guide aims to equip researchers and drug development professionals with the knowledge to rationally design and execute robust and reproducible synthesis protocols.

Introduction: The Significance of this compound in Pharmaceutical and Biomedical Applications

This compound exists in two main forms: the dihydrate (DCPD, Brushite, CaHPO₄·2H₂O) and the anhydrous form (DCPA, Monetite, CaHPO₄).[2][4][5] Both forms are widely utilized in the pharmaceutical industry as excipients, serving as fillers, binders, and disintegrants in tablet and capsule manufacturing.[1][6][7] Their biocompatibility and status as a source of calcium and phosphate also make them valuable in nutritional supplements.[1][2]

In the biomedical field, calcium phosphates, including DCPD and DCPA, are of significant interest for bone grafting and tissue engineering applications.[8] Their ability to act as precursors to bone mineral, hydroxyapatite, and their resorbable nature make them attractive candidates for scaffolds and cements that can support bone regeneration.[9][10] The specific phase and crystalline properties of the synthesized material dictate its dissolution rate and biological response, highlighting the importance of precise synthesis control.

This guide will focus on the practical synthesis of this compound, providing not only procedural details but also the scientific rationale behind the selection of precursors and reaction parameters.

Synthesis Methodologies: A Comparative Overview

The choice of synthesis method is a critical determinant of the final product's characteristics. The three primary routes for producing this compound are:

-

Wet Precipitation: The most common and versatile method, involving the reaction of soluble calcium and phosphate precursors in an aqueous solution.[11]

-

Hydrothermal Synthesis: A technique that utilizes elevated temperatures and pressures in an aqueous environment to promote crystallization and control morphology.[12][13]

-

Solid-State Reaction: A high-temperature method involving the reaction of solid precursors to form the desired calcium phosphate phase.[8][14]

The following sections will explore each of these methods in detail, providing both theoretical background and practical protocols.

Wet Precipitation Synthesis: The Workhorse Method

Wet precipitation is favored for its relative simplicity, scalability, and ability to produce a wide range of calcium phosphate phases at or near room temperature. The fundamental principle involves the controlled mixing of a calcium salt solution with a phosphate salt solution, leading to the precipitation of the desired this compound product.

Core Principles and Mechanistic Insights

The precipitation of this compound is governed by the supersaturation of the solution with respect to the specific phase (DCPD or DCPA).[15] Key factors influencing the outcome of the reaction include:

-

pH: The pH of the reaction medium is arguably the most critical parameter. The formation of DCPD (Brushite) is favored in acidic to neutral conditions (typically pH 5-7), while more basic conditions tend to favor the formation of other calcium phosphate phases like hydroxyapatite.[16][17]

-

Temperature: Temperature affects the solubility of the reactants and the final product, thereby influencing the nucleation and growth kinetics of the crystals.[16][17]

-

Precursor Concentration: The initial concentrations of the calcium and phosphate precursors determine the degree of supersaturation, which in turn affects the particle size and crystallinity of the precipitate.

-

Addition Rate: A slow, controlled addition of one reactant to the other helps to maintain a uniform level of supersaturation, promoting the growth of larger, more well-defined crystals.[9]

Precursor Selection: The Foundation of a Successful Synthesis

The choice of precursors is a critical decision that impacts not only the purity of the final product but also the reaction kinetics.

| Precursor Category | Common Examples | Rationale and Considerations |

| Calcium Source | Calcium Chloride (CaCl₂), Calcium Nitrate (Ca(NO₃)₂), Calcium Hydroxide (Ca(OH)₂), Calcium Carbonate (CaCO₃) | Soluble Salts (CaCl₂, Ca(NO₃)₂): Offer excellent control over concentration and are easy to handle.[9][18] Insoluble Bases (Ca(OH)₂, CaCO₃): Can be used in neutralization reactions with phosphoric acid.[4][19][20] The reaction with CaCO₃ produces CO₂, which needs to be managed.[4][21] |

| Phosphate Source | Phosphoric Acid (H₃PO₄), Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄), Potassium Dihydrogen Phosphate (KH₂PO₄) | Phosphoric Acid (H₃PO₄): Allows for direct neutralization reactions and precise pH control.[4][19] Phosphate Salts ((NH₄)₂HPO₄, KH₂PO₄): Provide a soluble source of phosphate ions and can buffer the reaction pH.[9][18] |

Experimental Protocol: Synthesis of Dicalcium Phosphate Dihydrate (Brushite)

This protocol describes a standard wet precipitation method for synthesizing DCPD.

Materials:

-

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

-

Dipotassium Hydrogen Phosphate (K₂HPO₄)

-

Hydrochloric Acid (HCl), 0.1 M

-

Potassium Hydroxide (KOH), 0.75 M

-

Deionized Water

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 40 mM solution of CaCl₂·2H₂O in deionized water.

-

Prepare a 40 mM solution of K₂HPO₄ in deionized water.

-

-

Reaction Setup:

-

In a reaction vessel, place a specific volume of the K₂HPO₄ solution.

-

Adjust the pH of the phosphate solution to approximately 3.0 using 0.1 M HCl.[18]

-

-

Precipitation:

-

Aging and Harvesting:

-

Allow the resulting suspension to age for at least one hour with continuous stirring to ensure complete precipitation and crystal growth.[18]

-

Filter the precipitate using a suitable filter paper (e.g., Whatman Grade 44).[9]

-

Wash the collected precipitate several times with deionized water to remove any soluble byproducts.[9]

-

-

Drying:

-

Dry the final product in an oven at a temperature below 80°C to prevent the dehydration of DCPD to DCPA.[9]

-

Visualization of the Wet Precipitation Workflow

Caption: Workflow for the wet precipitation synthesis of this compound.

Hydrothermal Synthesis: Leveraging Temperature and Pressure

Hydrothermal synthesis offers a route to produce highly crystalline and morphologically distinct this compound particles. This method is particularly useful for preparing anhydrous dicalcium phosphate (Monetite).

Core Principles and Mechanistic Insights

The hydrothermal method involves carrying out the synthesis in a sealed vessel (autoclave) at temperatures above 100°C and corresponding autogenous pressures.[12] The elevated temperature increases the solubility of the precursors and the reaction kinetics, often leading to the formation of thermodynamically more stable phases. For instance, DCPD can be converted to DCPA under hydrothermal conditions.[12]

Key advantages of this method include:

-

Enhanced Crystallinity: The high temperature and pressure environment promotes the growth of well-defined crystals.

-

Phase Control: By carefully controlling the temperature and reaction time, it is possible to selectively synthesize different calcium phosphate phases.[22]

-

Morphology Control: The hydrothermal conditions can be tuned to produce specific particle morphologies, such as nanorods or platelets.

Experimental Protocol: Hydrothermal Conversion of DCPD to DCPA (Monetite)

This protocol outlines the conversion of pre-synthesized DCPD to DCPA using a hydrothermal approach.

Materials:

-

Dicalcium Phosphate Dihydrate (DCPD) powder (synthesized as per the wet precipitation protocol)

-

Deionized Water

Procedure:

-

Slurry Preparation:

-

Prepare a slurry of the DCPD powder in deionized water in a Teflon-lined stainless-steel autoclave.

-

-

Hydrothermal Treatment:

-

Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 160-200°C).[12] The pressure inside the autoclave will increase due to the heating of the water.

-

Maintain the temperature for a specific duration (e.g., several hours) to allow for the complete conversion of DCPD to DCPA.

-

-

Cooling and Harvesting:

-

Allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave and filter the solid product.

-

Wash the product with deionized water and dry it in an oven.

-

Visualization of the Hydrothermal Synthesis Workflow

Caption: Workflow for the hydrothermal synthesis of anhydrous this compound.

Solid-State Reaction: A High-Temperature Route

Solid-state synthesis is a powder metallurgical technique that involves the reaction of solid precursors at elevated temperatures to form a new solid product. This method is typically used to produce highly crystalline and thermally stable calcium phosphate phases.

Core Principles and Mechanistic Insights

In a solid-state reaction, the reactants are intimately mixed in their solid forms and then heated to a temperature high enough to allow for diffusion and reaction to occur. The reaction proceeds through the diffusion of ions across the interfaces of the reactant particles.

Key considerations for this method include:

-

Precursor Homogeneity: Achieving a highly homogeneous mixture of the precursor powders is crucial for a complete reaction. This is often accomplished through techniques like ball milling.[23]

-

Reaction Temperature and Time: The temperature must be sufficient to overcome the activation energy for diffusion and reaction. The reaction time needs to be long enough to allow the reaction to go to completion.

-

Particle Size: Smaller precursor particle sizes increase the surface area for reaction, leading to faster reaction rates.

Experimental Protocol: Solid-State Synthesis of this compound

This protocol describes a general method for synthesizing calcium phosphates via a solid-state reaction.

Materials:

-

Calcium Carbonate (CaCO₃)

-

Dicalcium Phosphate Anhydrous (CaHPO₄)

Procedure:

-

Precursor Mixing:

-

Calcination:

-

Cooling and Characterization:

-

Allow the furnace to cool down to room temperature.

-

The resulting solid product is the synthesized calcium phosphate.

-

Visualization of the Solid-State Reaction Workflow

Caption: Workflow for the solid-state synthesis of calcium phosphate.

Characterization of Synthesized this compound

To ensure the successful synthesis of the desired this compound phase with the required properties, a suite of characterization techniques should be employed.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Phase identification and crystallinity.[8][25] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., PO₄³⁻, HPO₄²⁻, OH⁻) and confirmation of phase.[8][18] |

| Scanning Electron Microscopy (SEM) | Particle morphology and size.[10][12] |

| Thermogravimetric Analysis (TGA) | Thermal stability and water content.[10][26] |

Conclusion: Rational Synthesis for Targeted Applications

The synthesis of this compound is a well-established yet nuanced field. The choice of precursors and synthesis methodology—be it wet precipitation, hydrothermal treatment, or solid-state reaction—profoundly influences the final product's phase, crystallinity, and morphology. A thorough understanding of the underlying chemical principles and the effect of process parameters is essential for researchers and drug development professionals to produce this compound with the precise characteristics required for their specific applications, from high-performance pharmaceutical excipients to advanced biomaterials for bone regeneration.

References

- 1. ruipugroup.com [ruipugroup.com]

- 2. 3.imimg.com [3.imimg.com]

- 3. imarcgroup.com [imarcgroup.com]

- 4. theasengineers.com [theasengineers.com]

- 5. Monetite, an important calcium phosphate compound-Its synthesis, properties and applications in orthopedics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ruipugroup.com [ruipugroup.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrothermal synthesis of hydroxyapatite from natural source - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of spherical calcium phosphate particles for dental and orthopedic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation method of this compound [lygshuren.com]

- 20. Wet preparation of calcium phosphates from aqueous solutions -Journal of Ceramic Processing Research | Korea Science [koreascience.kr]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Synthesis of Calcium Phosphate by Microwave Hydrothermal Method: Physicochemical and Morphological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Calcium phosphate nanoparticles prepared via solid-state route - UM Research Repository [eprints.um.edu.my]

- 25. science24.com [science24.com]

- 26. jmaterenvironsci.com [jmaterenvironsci.com]

Introduction: The Significance of Crystalline Order in Dicalcium Phosphate Dihydrate

An In-Depth Technical Guide to the Crystal Structure Analysis of Dicalcium Phosphate Dihydrate (Brushite)

Dicalcium phosphate dihydrate (CaHPO₄·2H₂O), mineralogically known as brushite, is a critical crystalline intermediate in both pathological and physiological mineralization processes. Its presence is noted in dental calculi and kidney stones, yet it also serves as a vital precursor in the formation of bone mineral and is extensively used in bone cements, biocompatible coatings, and as an excipient in pharmaceutical tablets.[1][2] The physical and chemical behavior of brushite—its solubility, dissolution rate, and propensity to transform into more stable phases like octacalcium phosphate (OCP) or hydroxyapatite (HA)—is intrinsically governed by its crystal structure.[1][3][4]

For researchers in drug development and biomaterials science, a precise understanding and rigorous characterization of the DCPD crystal structure are not merely academic exercises. They are prerequisites for ensuring product performance, stability, and biocompatibility. Variations in crystallinity, morphology, or phase purity can significantly impact a material's mechanical strength, degradation profile, and interaction with biological systems. This guide provides a comprehensive, field-proven framework for the analysis of the DCPD crystal structure, moving beyond procedural steps to explain the causality behind experimental choices and integrated data interpretation.

The Fundamental Crystallography of Brushite

The crystal structure of DCPD is a layered arrangement.[5][6] Corrugated sheets of calcium and hydrogen phosphate ions (CaHPO₄) are held together by layers of water molecules.[7] This intercalated water is not merely passive; it forms a critical hydrogen-bonding network that dictates the stability and reactivity of the entire structure.[8] Understanding this fundamental architecture is key to interpreting analytical data.

The crystal structure was definitively determined using X-ray and neutron diffraction techniques.[7][9] First-principles quantum mechanical studies have further corroborated the ionic and hydrogen bond interactions that control the crystal lattice.[8]

Table 1: Crystallographic Data for Dicalcium Phosphate Dihydrate (Brushite)

| Parameter | Value | Source |

| Crystal System | Monoclinic | [10][11] |

| Space Group | I2/a (or Ia) | [7][10] |

| Lattice Parameters | a ≈ 5.812 Å | [10] |

| b ≈ 15.180 Å | [10] | |

| c ≈ 6.239 Å | [10] | |

| β ≈ 116.42° | [10] |

Note: Exact lattice parameters may vary slightly based on synthesis conditions and impurities.

Core Analytical Techniques for Structural Characterization

A multi-technique approach is essential for a complete and validated analysis of the DCPD crystal structure. While X-ray diffraction provides information on long-range crystalline order, vibrational spectroscopy techniques like FTIR probe the specific chemical bonds and functional groups present.

X-ray Diffraction (XRD): The Definitive Tool for Crystalline Phase and Structure

XRD is the cornerstone of crystal structure analysis. It relies on the constructive interference of monochromatic X-rays scattered by the repeating atomic planes within a crystal lattice, producing a unique diffraction pattern that serves as a fingerprint for the crystalline phase.

Caption: Experimental workflow for PXRD analysis of DCPD.

-

Sample Preparation:

-

Causality: To ensure that all crystal orientations are represented equally in the diffraction pattern and to avoid preferred orientation effects, the sample must be a fine, homogeneous powder.

-

Action: Gently grind the DCPD sample using an agate mortar and pestle to a particle size of less than 10 µm.

-

-

Instrument Setup:

-

Causality: Standardized conditions allow for comparability between measurements and with reference data. Copper Kα radiation is the most common source for laboratory diffractometers.

-

Action: Use a powder diffractometer (e.g., Bruker D8) with Cu Kα radiation (λ = 1.5406 Å).[1]

-

Parameters: Scan over a Bragg angle (2θ) range of 10° to 80°. Use a step size of ~0.02° and a scan speed appropriate to achieve good signal-to-noise, typically 0.01-0.02°/s.[1]

-

-

Data Interpretation & Validation:

-

Phase Identification: The primary validation step is to compare the experimental diffraction pattern against a standard reference from the International Centre for Diffraction Data (ICDD). For brushite, the reference card is PDF# 09-0077 or 01-072-0713.[12][13]

-

Rietveld Refinement: This powerful computational method provides a higher level of validation and quantitative analysis.[14] A theoretical diffraction pattern is calculated from the known crystal structure model of DCPD and refined against the experimental data using a least-squares approach.[14][15]

-

Table 2: Key PXRD Reflections for Dicalcium Phosphate Dihydrate (Brushite)

| 2θ Angle (°) (Cu Kα) | Miller Indices (hkl) | Relative Intensity | Source |

| ~11.6 | (020) | Strong | [10][13] |

| ~20.9 | (-121) | Strong | [13][16] |

| ~23.4 | (040) | Medium | [10] |

| ~29.3 | (-112) | Strong | [13][16] |

| ~30.5 | (-220) | Medium | [17] |

| ~34.1 | (060) | Medium | - |

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Chemical Identity

FTIR spectroscopy complements XRD by providing information about the chemical functional groups within the crystal. It is particularly sensitive to the presence of HPO₄²⁻ ions and water molecules, making it an excellent tool to confirm the identity of DCPD and distinguish it from anhydrous (Monetite) or other hydrated calcium phosphates.[17]

-

Sample Preparation:

-

Causality: ATR-FTIR requires minimal sample preparation and ensures good contact between the sample and the ATR crystal for a strong, reproducible signal.

-

Action: Place a small amount of the fine DCPD powder directly onto the ATR crystal (e.g., diamond). Apply consistent pressure using the instrument's anvil to ensure intimate contact.

-

-

Data Acquisition:

-

Causality: The mid-infrared region contains the characteristic vibrational modes for phosphate and water groups. Signal averaging improves the signal-to-noise ratio.

-

Action: Collect the spectrum over a range of 4000 to 400 cm⁻¹.[1]

-

Parameters: Co-add 32 or 64 scans at a spectral resolution of 4 cm⁻¹.[1] Record a background spectrum of the clean, empty ATR crystal before the sample measurement and ratio the sample spectrum against it.

-

-

Data Interpretation & Validation:

-

Self-Validation: The presence of a complete set of characteristic peaks for H₂O, HPO₄²⁻, and PO₄³⁻ provides a self-validating confirmation of the DCPD phase. The absence or shifting of these peaks would indicate phase transformation or impurities.

-

Table 3: Characteristic FTIR Absorption Bands for Dicalcium Phosphate Dihydrate (Brushite)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source |

| 3548, 3490, 3282, 3165 | H₂O | O-H Stretching | [18][19] |

| 1649 | H₂O | H-O-H Bending | [19][20] |

| 1217, 1117, 857 | HPO₄²⁻ | P-O(H) Stretching/Bending | [1][20] |

| 1075, 989 | PO₄³⁻ | P-O Asymmetric Stretching | [1][20] |

| 511 | PO₄³⁻ | O-P-O Bending | [1] |

The Influence of Synthesis and Environment on Crystal Structure

The ideal crystal structure of DCPD is often modulated by its formation environment. For drug development and material science, understanding and controlling these factors is paramount.

-

Impact of pH: The pH of the precipitation solution is a critical determinant of the final calcium phosphate phase. DCPD is most stable and preferentially forms in acidic conditions, typically below pH ~6.0.[3][21][22] As pH increases into the neutral or basic range, transformation to OCP and ultimately HA is thermodynamically favored.[23] The pH can also influence the crystal morphology, with different habits being favored at different pH values within the DCPD formation window.[24]

-

Precursor Concentration & Temperature: The concentration of calcium and phosphate precursors affects the supersaturation of the solution, which in turn influences nucleation and growth kinetics, thereby impacting crystal size and morphology.[25] Temperature also plays a key role; dehydration to the anhydrous form (Monetite, DCPA) can occur at elevated temperatures.[26][27]

-

Phase Transformation in Physiological Fluids: DCPD is metastable under typical physiological conditions (pH ~7.4, 37°C).[1] When implanted or exposed to simulated body fluids (SBF), it can dissolve and reprecipitate as the more thermodynamically stable and less soluble HA.[3][4] The rate and extent of this transformation are critical to the performance of DCPD-based bone grafts and cements, and this process can be monitored using the analytical techniques described herein.

Integrated Analytical Strategy

A robust characterization of DCPD relies on the synergistic use of multiple techniques. No single method provides the complete picture. The following workflow illustrates an authoritative and self-validating approach.

Caption: Integrated workflow for comprehensive DCPD characterization.

This integrated approach ensures trustworthiness. For example, if PXRD identifies the sample as pure DCPD, FTIR must corroborate this by showing the characteristic vibrational bands for both structural water and the HPO₄²⁻ group. SEM then provides visual confirmation of the expected crystal habit (e.g., plate-like crystals) for the given synthesis conditions.[28] Any discrepancy between these techniques signals a need for further investigation.

Conclusion

The crystal structure of dicalcium phosphate dihydrate is a determinative factor in its application across the pharmaceutical and biomedical fields. A superficial analysis is insufficient; a rigorous, multi-technique approach grounded in the principles of crystallography and spectroscopy is required. By integrating Powder X-ray Diffraction for phase and structural purity with FTIR for chemical identity, and supplementing with microscopy for morphological insights, researchers can achieve a comprehensive and validated understanding of their material. This level of characterization is essential for developing safe, effective, and reliable products, from stable pharmaceutical excipients to next-generation resorbable bone grafts.

References

- 1. Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Precipitation and phase transformation of dicalcium phosphate dihydrate in electrolyte solutions of simulated body fluids: Thermodynamic modeling and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dicalcium phosphate - Wikipedia [en.wikipedia.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. Crystal structure of brushite, calcium hydrogen orthophosphate dihydrate: a neutron-diffraction investigation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 15. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Morphology-Dependent Transformation of Dicalcium Phosphate Dihydrate (DCPD) to Octacalcium Phosphate (OCP) and Its Stability in Simulated Physiological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. New Methods of Assessing Crystal Growth and Saturation of Brushite in Whole Urine: Effect of pH, Calcium and Citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Physical characterization of dibasic calcium phosphate dihydrate and anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. US3294486A - Manufacture of dicalcium phosphate, dihydrate - Google Patents [patents.google.com]

- 28. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]

"Monocalcium phosphate" chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Monocalcium Phosphate

Foreword

Monocalcium phosphate (MCP), encompassing both its monohydrate (MCPM) and anhydrous (AMCP) forms, is a compound of significant scientific and industrial importance. While widely recognized for its roles in food systems as a leavening agent and in agriculture as a fertilizer, its nuanced chemical behavior warrants a deeper examination, particularly for professionals in research and development.[1][2] This guide moves beyond surface-level applications to provide a detailed exploration of the core chemical principles governing MCP's properties and reactivity. Understanding these fundamentals—from its incongruent dissolution in aqueous media to its thermal decomposition pathways—is critical for harnessing its potential in advanced applications, including pharmaceutical formulations, biomaterial engineering, and controlled-release systems. This document is structured to provide a causal, mechanistically-grounded understanding of MCP, empowering scientists to predict its behavior and innovate its use.

Chemical Identity and Synthesis

Monocalcium phosphate is an inorganic compound, the calcium salt of phosphoric acid, with the chemical formula Ca(H₂PO₄)₂.[2] It is most commonly available in two forms:

-

Monocalcium Phosphate Monohydrate (MCPM): Ca(H₂PO₄)₂·H₂O

-

Anhydrous Monocalcium Phosphate (AMCP): Ca(H₂PO₄)₂

Both are colorless solids, typically appearing as white powders or granules.[1][3] The presence of the water molecule in MCPM influences some of its physical properties, such as its crystalline structure and reactivity profile.[4]

Synthesis

The primary industrial synthesis of high-purity monocalcium phosphate involves the controlled neutralization reaction of phosphoric acid with a calcium source, most commonly calcium hydroxide or calcium carbonate.[1][5][6]

Reaction with Calcium Hydroxide: 2H₃PO₄ + Ca(OH)₂ → Ca(H₂PO₄)₂ + 2H₂O[1][6]

Reaction with Calcium Carbonate: 2H₃PO₄ + CaCO₃ → Ca(H₂PO₄)₂ + H₂O + CO₂

The choice between the monohydrate and anhydrous form is directed by the reaction conditions, particularly temperature and the concentration of phosphoric acid.[7][8] Crystallization from an aqueous solution at lower temperatures typically yields the monohydrate form, Ca(H₂PO₄)₂·H₂O.[7] The anhydrous form can be produced by using more concentrated phosphoric acid at elevated temperatures (e.g., >140°C), where the heat of reaction drives off water, or by the thermal dehydration of the monohydrate.[8]

Physicochemical Properties

A comprehensive understanding of monocalcium phosphate's physical properties is essential for its application in any field. The key quantitative data are summarized in the table below.

| Property | Monocalcium Phosphate Monohydrate (MCPM) | Anhydrous Monocalcium Phosphate (AMCP) | Source(s) |

| Chemical Formula | Ca(H₂PO₄)₂·H₂O | Ca(H₂PO₄)₂ | [1][4] |

| Molar Mass | 252.07 g/mol | 234.05 g/mol | [1][9] |

| Appearance | White crystalline powder or granules | White powder | [4][10] |

| Density | 2.22 g/cm³ | ~2.22 g/cm³ | [1][10] |

| Melting Point | 109°C (loses crystal water) | Decomposes at 203°C | [1][9][10] |

| Crystal Structure | Triclinic | Not specified | [1] |

| Solubility in Water | 1.8-2 g/100 mL at 30°C (incongruent dissolution) | Soluble | [1][9][10] |

| Solubility in Other Solvents | Soluble in HCl and Nitric Acid; Insoluble in alcohol | Soluble in acid | [9][10] |

| pH (1% solution) | Acidic (~3.3) | Acidic | [11] |

| Hygroscopicity | Slightly hygroscopic | More hygroscopic than monohydrate | [4][9][10] |

Reactivity and Chemical Stability

The reactivity of monocalcium phosphate is multifaceted, defined by its thermal behavior, its complex interactions with water, and its classic acid-base chemistry.

Thermal Decomposition

When subjected to heat, monocalcium phosphate undergoes a series of decomposition reactions.

-

Dehydration: For MCPM, the process begins with the loss of its water of crystallization at approximately 109°C to form the anhydrous version.[9][10] Ca(H₂PO₄)₂·H₂O(s) → Ca(H₂PO₄)₂(s) + H₂O(g)

-

Condensation/Pyrolysis: Upon further heating to around 203°C, the anhydrous form begins to decompose through an intermolecular condensation reaction, losing constitutional water to form calcium acid pyrophosphate.[1][9][12] At higher temperatures, this process continues, ultimately forming calcium metaphosphate and other condensed phosphates.[12][13] The final decomposition products can include toxic phosphorus oxides, especially under combustion conditions.[14][15]

Aqueous Reactivity: Incongruent Dissolution

A critical aspect of MCP's chemistry is its incongruent dissolution in water. Unlike simple salts, it does not merely dissociate into its constituent ions. Instead, it undergoes a disproportionation reaction, particularly in solutions with a pH above 2.[16] The monocalcium phosphate dissolves, but the resulting solution becomes supersaturated with respect to the less soluble dicalcium phosphate (DCP), which then precipitates. This process simultaneously releases phosphoric acid, causing a significant drop in the solution's pH.[16][17][18]

Governing Reaction: Ca(H₂PO₄)₂(s) ⇌ CaHPO₄(s) + H₃PO₄(aq)[1][18]

This reaction is fundamental to its behavior in many systems:

-

In Fertilizers: When applied to soil, MCP dissolves and releases highly concentrated phosphoric acid, which mobilizes micronutrients, while the precipitating dicalcium phosphate acts as a slower-release source of phosphorus.[17]

-

In Biomaterials: In self-setting calcium phosphate cements, MCP is the acidic component. When mixed with a basic calcium phosphate (like tricalcium phosphate), this reaction drives the setting process, forming new phases like brushite (dicalcium phosphate dihydrate) or hydroxyapatite.[16]

The initial solution formed upon dissolving excess MCP in water is a highly concentrated, acidic "metastable triple-point solution" (MTPS), which is in temporary equilibrium with both solid MCP and the newly formed dicalcium phosphate.[17]

Caption: Incongruent dissolution of monocalcium phosphate in water.

Acid-Base Reactivity

As an acidic salt, monocalcium phosphate's most prominent reaction is with bases. This is the cornerstone of its function as a leavening acid in the food industry.[1] When combined with an alkali like sodium bicarbonate (baking soda) in the presence of moisture, it reacts to produce carbon dioxide gas, which causes baked goods to rise.[1][5]

Simplified Leavening Reaction: Ca(H₂PO₄)₂ + 2NaHCO₃ → CaHPO₄ + Na₂HPO₄ + 2H₂O + 2CO₂(g)

MCPM is considered a fast-acting leavening acid, releasing 60-70% of its CO₂ within minutes of mixing with water.[5] This property makes it ideal for products like pancakes and some cakes.[5] After its initial reaction, MCPM converts to dicalcium phosphate, which can then react at baking temperatures to provide a second stage of leavening, demonstrating a "double-acting" characteristic.[5] The anhydrous, coated form (AMCP) is designed to be slow-acting, with a protective layer that delays the reaction until heat is applied.[19]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following validated protocols describe the synthesis and characterization of monocalcium phosphate.

Protocol: Laboratory Synthesis of Monocalcium Phosphate Monohydrate (MCPM)

This protocol describes the synthesis of MCPM via the reaction of calcium carbonate with phosphoric acid in a mixed solvent system to control precipitation.[20]

Materials:

-

Calcium Carbonate (CaCO₃), analytical grade

-

Phosphoric Acid (H₃PO₄), 70% w/w

-

Acetone

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Beakers, Graduated Cylinders

-

Suction Filtration Apparatus (Büchner funnel, filter flask)

-

Filter Paper

Procedure:

-

Prepare Suspension: In a 500 mL beaker, suspend 100.0 g of CaCO₃ powder in 100 mL of acetone. Place on a magnetic stirrer and stir continuously to create a uniform suspension.[20]

-

Acid Addition: Slowly and carefully add 166 mL of 70% w/w H₃PO₄ to the stirring suspension. The addition should be done portion-wise to control the effervescence (CO₂ release).

-

Reaction: Stir the mixture vigorously at ambient temperature for 15 minutes after the acid addition is complete.[20]

-

Aging: Stop the stirring and allow the resulting slurry to age for 30 minutes. This allows for the complete precipitation of the product.[20]

-

Filtration and Washing: Filter the white precipitate using a suction filtration apparatus. Wash the collected solid three times with aliquots of acetone to remove any unreacted phosphoric acid.[20]

-

Drying: Transfer the washed product to a watch glass or drying dish and dry in the air for 24 hours, or in a drying oven at a temperature below 90°C to prevent the loss of hydration water.[18] The final product is Ca(H₂PO₄)₂·H₂O.

Caption: Workflow for the laboratory synthesis of MCPM.

Protocol: Determination of Neutralizing Value (NV)

The Neutralizing Value (NV) is a measure of the acid strength of a leavening agent, defined as the parts by weight of sodium bicarbonate neutralized by 100 parts of the acid. For MCP, this value is approximately 80.[5][10]

Materials:

-

Monocalcium Phosphate sample

-

Sodium Bicarbonate (NaHCO₃)

-

Standardized 0.5 N Hydrochloric Acid (HCl)

-

Standardized 0.5 N Sodium Hydroxide (NaOH)

-

Phenolphthalein indicator

-

Boiling water bath, beakers, burette

Procedure:

-

Sample Preparation: Accurately weigh 0.84 g of the monocalcium phosphate sample into a 250 mL beaker.

-

Reaction: Add 25 g of cold water to the beaker, stir to disperse the sample. Add exactly 40.0 mL of 0.5 N NaOH solution.

-

Heating: Place the beaker in a boiling water bath for 20 minutes, stirring occasionally.

-

Titration: Remove the beaker from the bath, add 3 drops of phenolphthalein, and immediately titrate the excess NaOH with 0.5 N HCl until the pink color disappears.

-

Calculation: The NV is calculated using the formula: NV = [(mL NaOH × N NaOH) - (mL HCl × N HCl)] × 50 / (Weight of sample)

Relevance in Drug Development and Research

While its food and agricultural uses are well-documented, the chemical properties of monocalcium phosphate are highly relevant to pharmaceutical science and biomedical research.

-

Excipient in Formulations: MCP can be used as a pharmaceutical excipient. Its acidic nature can be employed to adjust the pH of formulations, and it can serve as a source of calcium and phosphate.[11][21]

-

Biomaterials and Bone Cements: MCP is a key ingredient in some injectable, self-setting calcium phosphate cements for bone repair.[16] Its rapid reaction with more basic calcium phosphates at physiological pH allows for the in-situ formation of a solid bone-like apatite scaffold.[22]

-

Drug Delivery Systems: The biocompatibility of calcium phosphates makes them attractive for drug delivery.[22] MCP's reactivity can be leveraged to create pH-responsive systems or to co-precipitate drugs within a calcium phosphate matrix, potentially offering controlled-release profiles and protecting unstable therapeutic agents.[22]

Safety and Handling

Monocalcium phosphate is classified as "Generally Recognized As Safe" (GRAS) by the U.S. FDA for its intended use in food.[2][6] However, in a laboratory or industrial setting, it must be handled with appropriate care.

-

Hazards: The primary hazard is that it can cause serious eye damage upon contact.[14][23] It may also cause skin and respiratory irritation, particularly as a fine dust.[23]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and protective clothing.[23][24][25] If dust is generated, use a particulate filter respirator.[24]

-

Handling and Storage: Handle in a well-ventilated area, avoiding dust generation.[23][24] Store in a cool, dry place in tightly closed containers, away from incompatible materials such as strong oxidizing agents.[23][24]

Conclusion

Monocalcium phosphate is a chemically dynamic compound whose utility is a direct consequence of its reactivity. Its thermal instability, incongruent dissolution, and acidic nature are not limitations but rather functional properties that have been expertly leveraged across industries. For the researcher and drug development professional, a thorough understanding of these core chemical behaviors is paramount. This knowledge enables the rational design of advanced materials, from self-setting bone cements to novel drug delivery platforms, unlocking the full potential of this versatile inorganic salt.

References

- 1. Monocalcium phosphate - Wikipedia [en.wikipedia.org]

- 2. Monocalcium Phosphate (MCP) Explained: What Is This Common Phosphate Used For? - Kands [kandschemical.com]

- 3. Monocalcium and Phosphate – Gulf Agri Trade [gulfagri.ae]

- 4. gjphosphate.com [gjphosphate.com]

- 5. bakerpedia.com [bakerpedia.com]

- 6. stanfordchem.com [stanfordchem.com]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. US3954939A - Method for preparing monocalcium phosphate compositions with reduced caking tendencies - Google Patents [patents.google.com]

- 9. sam-chemicals.com [sam-chemicals.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Monocalcium phosphate - [gavdeo.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. phosphea.com [phosphea.com]

- 15. phosphea.com [phosphea.com]

- 16. geo.unibe.ch [geo.unibe.ch]

- 17. Nature of the Reactions of Monocalcium Phosphate Monohydrate in Soils: I. The Solution That Reacts with the Soil1 | Semantic Scholar [semanticscholar.org]

- 18. iiste.org [iiste.org]

- 19. bakerpedia.com [bakerpedia.com]

- 20. jmaterenvironsci.com [jmaterenvironsci.com]

- 21. stargrace-magnesite.com [stargrace-magnesite.com]

- 22. Application of calcium phosphate as a controlled-release device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. innophos.com [innophos.com]

- 24. redox.com [redox.com]

- 25. Monocalcium Phosphate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

A Senior Application Scientist's In-Depth Technical Guide to the Thermal Decomposition of Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the "Why" Behind the Heat

In the realm of pharmaceutical sciences and material characterization, dicalcium phosphate dihydrate (DCPD), known mineralogically as Brushite, is a ubiquitous excipient. Its prevalence in solid dosage forms is a testament to its favorable compaction properties and cost-effectiveness. However, its hydrated nature presents a critical vulnerability: thermal instability. The thermal decomposition of DCPD is not a simple loss of water; it is a multi-step transformation involving distinct intermediates and the potential for amorphous phase formation, all of which can profoundly impact drug product stability, manufacturability, and performance.

This guide deviates from a conventional, rigid template. Instead, it is structured to provide a holistic and practical understanding of the thermal decomposition of DCPD, grounded in years of field experience and scientific rigor. We will not only detail the "what" and "how" but, more importantly, the "why" behind the experimental choices and observations. Our objective is to equip you, the scientist, with the knowledge to confidently characterize the thermal behavior of DCPD, interpret the data with nuance, and apply this understanding to your research and development endeavors.

Part 1: The Thermal Decomposition Pathway of Dicalcium Phosphate Dihydrate - A Stepwise Unraveling

The thermal decomposition of dicalcium phosphate dihydrate is a sequential process that can be broadly categorized into two major stages: dehydration and condensation. The precise temperatures and the nature of the intermediates can be influenced by experimental conditions such as heating rate, particle size, and the composition of the purge gas, particularly its water vapor content.[1][2]

Stage 1: Dehydration - The Loss of Water of Crystallization

The initial stage of decomposition involves the endothermic removal of the two molecules of water of hydration from the DCPD crystal lattice. This process typically occurs in one or more steps, leading to the formation of anhydrous dicalcium phosphate (DCPA), also known as Monetite.

CaHPO₄·2H₂O (DCPD) → CaHPO₄ (DCPA) + 2H₂O

This dehydration is often observed as a multi-step weight loss in thermogravimetric analysis (TGA), frequently with corresponding endothermic peaks in differential scanning calorimetry (DSC). The multi-step nature is attributed to the different energetic barriers for the removal of the two water molecules from the crystal structure and can be influenced by factors like particle morphology and atmospheric conditions.[1] The presence of water vapor can, counterintuitively, facilitate the dehydration process, a phenomenon known as the Smith-Topley effect.[3][4] Under dry conditions, an amorphous layer of DCPA can form on the particle surface, impeding further water loss. In the presence of water vapor, this amorphous layer can recrystallize, creating channels for the remaining water to escape.[3][4]

A crucial aspect of this stage is the potential for the formation of an amorphous phase of DCPA alongside the crystalline form.[1][5][6] The presence and proportion of this amorphous phase can significantly impact the material's subsequent behavior and is a critical parameter to characterize.

Stage 2: Condensation - The Formation of Calcium Pyrophosphate

Upon further heating, the anhydrous dicalcium phosphate undergoes a condensation reaction, where two moles of CaHPO₄ combine to form one mole of calcium pyrophosphate (Ca₂P₂O₇) and one mole of water. This is also an endothermic process.

2CaHPO₄ (DCPA) → Ca₂P₂O₇ (Calcium Pyrophosphate) + H₂O

The final solid product is typically the γ-polymorph of calcium pyrophosphate (γ-Ca₂P₂O₇).[1][7] This transformation is generally observed at higher temperatures, typically above 400°C.[8]

The following diagram illustrates the generalized thermal decomposition pathway of DCPD.

Part 2: A Practical Guide to the Analytical Characterization of DCPD Thermal Decomposition

A robust characterization of the thermal decomposition of DCPD necessitates a multi-technique approach. Here, we provide field-tested, step-by-step methodologies for the key analytical techniques, emphasizing the rationale behind the experimental parameters.

Experimental Workflow: A Synergistic Approach

The characterization process should be logical and sequential, with the results from one technique informing the next.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Expertise & Experience: TGA-DSC is the cornerstone of thermal analysis, providing quantitative data on mass changes and the corresponding energetic events. The choice of experimental parameters is critical for obtaining high-quality, interpretable data. A slower heating rate, for instance, enhances the resolution of overlapping thermal events, which is particularly important for the multi-step dehydration of DCPD. The use of a nitrogen purge gas creates an inert atmosphere, preventing any oxidative side reactions.

Trustworthiness: Adherence to standardized procedures, such as those outlined in ASTM E1131 for compositional analysis by TGA and ASTM E967 for temperature calibration of DSC, ensures the reliability and comparability of the results.[9][10][11][12][13][14][15]

Experimental Protocol: TGA-DSC of DCPD

-

Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy according to the instrument manufacturer's recommendations and ASTM E967.[10][11][14] This is a non-negotiable step to ensure data accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of the DCPD sample into a clean, tared aluminum or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup:

-

Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min. This inert atmosphere prevents oxidative degradation and ensures efficient removal of evolved gases.

-

Heating Rate: A heating rate of 10°C/min is a good starting point for a survey scan. For higher resolution of the dehydration steps, consider a slower rate of 2-5°C/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to observe the complete decomposition, typically around 600°C for DCPD to ensure the formation of calcium pyrophosphate.

-

-

Data Analysis:

-

From the TGA curve, determine the onset and end temperatures of each mass loss step and the percentage mass loss for each step. The theoretical mass loss for the complete dehydration of DCPD is approximately 20.9%.

-

From the DSC curve, identify the corresponding endothermic or exothermic peaks for each thermal event. Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each transition.

-

X-Ray Diffraction (XRD)

Expertise & Experience: XRD is an indispensable technique for identifying the crystalline phases present in a material. For the thermal decomposition of DCPD, it is used to confirm the starting material's identity and to identify the crystalline phases formed at different temperatures (DCPA and γ-Ca₂P₂O₇). The use of in-situ high-temperature XRD (HT-XRD) allows for the real-time monitoring of phase transformations as the sample is heated. For quantitative analysis, Rietveld refinement is a powerful method that can determine the relative amounts of each crystalline phase in a mixture without the need for calibration curves.[16][17][18][19][20]

Trustworthiness: Proper sample preparation to ensure a flat, representative surface and the use of appropriate data analysis software are crucial for obtaining reliable results.

Experimental Protocol: XRD Analysis of DCPD and its Decomposition Products

-

Sample Preparation for Room Temperature Analysis:

-

Gently grind the sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

-

Pack the powder into a sample holder, ensuring a smooth, flat surface that is level with the holder's top.

-

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A range of 10° to 60° is generally sufficient to cover the characteristic peaks of DCPD, DCPA, and γ-Ca₂P₂O₇.

-

Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common starting parameters.

-

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern to reference patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present.

-

Quantitative Analysis (Rietveld Refinement): Utilize software capable of Rietveld refinement to quantify the weight percentage of each crystalline phase. This method models the entire diffraction pattern, providing a more accurate quantification than methods based on single peak intensities, especially in cases of peak overlap.[16][17][18][19][20]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Expertise & Experience: FTIR spectroscopy is a powerful tool for identifying the chemical bonds present in a material. In the context of DCPD decomposition, it can be used to track the loss of water molecules and the formation of P-O-P bonds in pyrophosphate. The broad absorption band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of water, will diminish upon dehydration. The appearance of a new band around 725 cm⁻¹, characteristic of the P-O-P symmetric stretching vibration, indicates the formation of pyrophosphate.[7]

Trustworthiness: Proper sample preparation is key to obtaining a high-quality FTIR spectrum. The KBr pellet method, while common, requires care to avoid moisture absorption and to ensure a uniform dispersion of the sample.

Experimental Protocol: FTIR Analysis of DCPD Decomposition

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.

-

Mix approximately 1 mg of the sample with 100-200 mg of dry KBr in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Spectral Interpretation:

-

DCPD: Identify the characteristic bands for the HPO₄²⁻ and PO₄³⁻ groups, as well as the broad bands associated with the water of hydration.

-

Decomposition Products: Monitor the disappearance of the water bands and the appearance of the P-O-P stretching vibration to confirm the formation of calcium pyrophosphate.

-

Part 3: Quantitative Data Summary and Influencing Factors

The following table summarizes the key thermal events and corresponding mass losses observed during the thermal decomposition of dicalcium phosphate dihydrate. It is important to note that the temperature ranges can vary depending on the experimental conditions.

| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (TGA) | Enthalpic Change (DSC) | Resulting Phase(s) |

| Dehydration (Step 1) | 100 - 180 | Corresponds to the loss of approximately 1-1.5 moles of H₂O | Endothermic | Anhydrous Dicalcium Phosphate (amorphous and/or crystalline) |

| Dehydration (Step 2) | 180 - 250 | Corresponds to the loss of the remaining water of hydration (total of 2 moles) | Endothermic | Anhydrous Dicalcium Phosphate (crystalline - Monetite) |

| Condensation | > 400 | Corresponds to the loss of 0.5 moles of H₂O per mole of initial DCPD | Endothermic | γ-Calcium Pyrophosphate (γ-Ca₂P₂O₇) |

Key Factors Influencing Thermal Decomposition

-

Heating Rate: Slower heating rates provide better resolution of overlapping thermal events but can also promote the formation of more crystalline intermediates.

-

Particle Size: Smaller particles generally have a larger surface area-to-volume ratio, which can lead to faster decomposition at lower temperatures.

-

Atmosphere (Water Vapor): As previously discussed, the presence of water vapor can accelerate the dehydration of DCPD.[1][3][4]

-

Impurities: The presence of other calcium phosphate phases or other excipients can alter the decomposition profile.

Conclusion: A Foundation for Rational Formulation and Process Development

A thorough understanding of the thermal decomposition of dicalcium phosphate dihydrate is not merely an academic exercise; it is a fundamental prerequisite for the rational design and development of stable and robust pharmaceutical products. By employing a multi-technique analytical approach and carefully considering the influence of experimental parameters, researchers can gain a comprehensive understanding of the material's behavior under thermal stress. This knowledge is critical for predicting and mitigating potential stability issues, optimizing manufacturing processes, and ultimately ensuring the quality and efficacy of the final drug product. This guide has provided a framework for this understanding, grounded in both scientific principles and practical application.

References

- 1. Physico-geometrical kinetic insight into multistep thermal dehydration of calcium hydrogen phosphate dihydrate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01323E [pubs.rsc.org]

- 2. Physical characterization of dibasic calcium phosphate dihydrate and anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unusual effect of water vapor pressure on dehydration of dibasic calcium phosphate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. physicsnorm.com [physicsnorm.com]

- 12. kalite.com [kalite.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]

- 16. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. [PDF] Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Calcium Hydrogen Phosphate: Properties, Identification, and Safe Handling for Research and Pharmaceutical Applications

Introduction: Calcium hydrogen phosphate, also known as dicalcium phosphate (DCP), is a compound of significant interest across various scientific disciplines, most notably in pharmaceutical development and nutritional science. It serves as a crucial excipient in tablet manufacturing, a source of calcium and phosphorus in dietary supplements, and a polishing agent in dentifrices.[1][2] The compound exists primarily in two commercially significant forms: the anhydrous state (DCPA) and the dihydrate state (DCPD).[3] Understanding the distinct properties, identifiers, and safety protocols for each form is paramount for researchers, scientists, and drug development professionals to ensure experimental integrity, product quality, and laboratory safety. This guide provides a comprehensive technical overview, moving from fundamental chemical identification to detailed, field-proven protocols for safe handling and emergency response.

Section 1: Chemical Identity and Forms

This compound's functionality is intrinsically linked to its hydration state. The two primary forms, anhydrous and dihydrate, possess different physical properties that influence their application. The dihydrate form, known mineralogically as Brushite, is a white, crystalline powder.[1][3] When heated to approximately 75°C, it loses its water of crystallization to convert to the anhydrous form, known as Monetite.[1][3] This transformation is a critical consideration in manufacturing processes where temperature control is essential.

For unambiguous identification and regulatory compliance, the Chemical Abstracts Service (CAS) number is the universally accepted standard. It is crucial to use the correct CAS number corresponding to the specific hydrate form being used.

Table 1: Core Identifiers for this compound Forms

| Common Name | IUPAC Name | Form | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Dicalcium Phosphate Anhydrous | This compound | Anhydrous | CaHPO₄ | 136.06 | 7757-93-9[4][5][6] |

| Dicalcium Phosphate Dihydrate | This compound dihydrate | Dihydrate | CaHPO₄·2H₂O | 172.09 | 7789-77-7[1][3][7] |

Section 2: Comprehensive Safety Data and Hazard Analysis

From a regulatory standpoint, this compound (both forms) is generally not classified as a hazardous substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[8][9][10] However, this classification does not imply zero risk. As with any fine chemical powder, the primary physical hazard is the generation of airborne dust, which can lead to mechanical irritation.

Toxicological Profile and Primary Exposure Routes

The acute toxicity of this compound is low. However, occupational exposure to its dust can cause mild, transient irritation.[9][11]

-

Inhalation: Inhalation of dust may cause irritation to the upper respiratory tract.[9] Individuals with pre-existing respiratory conditions like asthma may experience aggravated symptoms.[9]

-

Eye Contact: Direct contact with dust can cause mechanical irritation, leading to redness and discomfort.[9][12]

-

Skin Contact: Prolonged or repeated contact is unlikely to cause significant irritation, though slight transient irritation is possible.[9]

-

Ingestion: While used as a food additive, ingestion of large quantities in a laboratory setting may lead to gastrointestinal discomfort.[9]

The following diagram outlines the logical flow for assessing and mitigating risks when working with this compound powder.

Caption: Risk assessment workflow for handling powdered chemical agents.

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing exposure and maintaining the integrity of the chemical. The causality behind these protocols is rooted in controlling airborne particulate matter.

Engineering Controls and Personal Protective Equipment (PPE)

Because this compound is a fine powder prone to creating airborne dust, local exhaust ventilation (LEV), such as a chemical fume hood or a powder containment hood, is the preferred engineering control.[9] This captures dust at the source, preventing its dispersion into the general work area.

Protocol for PPE Application:

-

Pre-Donning Inspection: Visually inspect all PPE (safety goggles, gloves, lab coat) for defects such as cracks, holes, or contamination.

-

Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.

-

Lab Coat: Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.

-

Respiratory Protection (If Required): If the risk assessment indicates high dust potential, don a NIOSH-approved respirator (e.g., N95 dust mask) before entering the handling area.[9][13] Ensure a proper fit check is performed.

-

Eye Protection: Don safety glasses with side shields or chemical splash goggles.[9][14]

-

Gloves: Don chemically resistant gloves (e.g., nitrile), ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.[9]

Laboratory Handling and Weighing Workflow

The primary objective of this workflow is to prevent the aerosolization of the powder.

Caption: Step-by-step workflow for safely weighing and transferring chemical powders.

Storage Requirements

Proper storage is critical for ensuring the stability and purity of this compound.

-

Rationale: The anhydrous form, in particular, can be hygroscopic, meaning it absorbs moisture from the air.[9] This can lead to caking and alter its physical properties. Therefore, the primary storage principle is moisture exclusion.

-

Conditions: Store the material in its original, tightly sealed container in a cool, dry, and well-ventilated area.[8][15][16] The recommended storage temperature is typically between 15–25 °C.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[17] Store separately from foodstuffs and animal feed.[8][10]

Section 4: Emergency and First-Aid Protocols

In the event of an accidental release or exposure, a rapid and informed response is crucial.

Accidental Release Measures

-

Isolate the Area: Evacuate unnecessary personnel from the immediate vicinity.[15]

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could further disperse the dust.

-

Personal Protection: Before cleaning, responders must wear appropriate PPE as described in Section 3.1, including respiratory protection.[15]

-

Containment & Cleanup:

-

Do NOT use compressed air or dry sweeping, as this will generate dust.

-

Gently moisten the spilled material with a fine water mist to prevent it from becoming airborne.

-

Carefully sweep or vacuum the dampened material into a suitable container for disposal.[15] A HEPA-filtered vacuum is recommended for larger spills.

-

Clean the spill area with wet wipes or a damp cloth.[9]

-

-

Disposal: Place the collected waste in a labeled, sealed container and dispose of it according to local, state, and federal regulations.

First-Aid Measures

The following table summarizes the immediate first-aid response to an exposure. In all cases of persistent symptoms, seek medical advice.[15]

| Exposure Route | First-Aid Protocol | Causality & Explanation |

| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[15] | This removes the person from the source of exposure and provides clean air to clear the respiratory tract. |

| Skin Contact | Wash the affected skin with plenty of mild soap and water. Remove contaminated clothing.[15] | This mechanically removes the powder from the skin surface to prevent prolonged contact and potential irritation. |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9][15][17] | The goal is to physically flush the irritating particles out of the eye. Continuous, gentle irrigation is key to preventing abrasion of the cornea. |

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Have the person drink one or two glasses of water.[15][18] | Rinsing removes residual powder from the oral cavity. Drinking water helps to dilute the substance in the stomach. Inducing vomiting is avoided as it can cause further complications. |

Fire-Fighting Measures

-

Non-Combustible: this compound itself does not burn.[9][10][13]

-

Extinguishing Media: In the event of a fire in the surrounding area, use extinguishing media appropriate for the source of the fire (e.g., dry chemical, CO₂, water spray, or foam).[9][15]

-

Hazardous Decomposition: While stable, exposure to high heat from a fire can cause thermal decomposition, which may liberate irritating and toxic fumes, including oxides of phosphorus and calcium.[9] Firefighters should wear a self-contained breathing apparatus (SCBA).[10][13]

Conclusion

This compound is an invaluable tool in the arsenal of pharmaceutical and material scientists. Its effective and safe use hinges on a clear understanding of its distinct forms, identified by their unique CAS numbers, and a disciplined approach to laboratory safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can mitigate the risks associated with powder handling and ensure both personal safety and the integrity of their scientific work.

References

- 1. gjphosphate.com [gjphosphate.com]

- 2. stobec.com [stobec.com]

- 3. Dicalcium phosphate - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | CaHO4P | CID 24441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dicalcium phosphate dihydrate, 7789-77-7 [thegoodscentscompany.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. redox.com [redox.com]

- 10. carlroth.com [carlroth.com]

- 11. Dicalcium Phosphate, Calcium Phosphate Dibasic SDS MSDS sheet [mubychem.com]

- 12. innophos.com [innophos.com]

- 13. novachemsds.co.nz [novachemsds.co.nz]

- 14. echemi.com [echemi.com]

- 15. lobachemie.com [lobachemie.com]

- 16. phosphea.com [phosphea.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Structural Elucidation of Monocalcium Phosphate Monohydrate (MCPM)

Introduction: Defining a Cornerstone Material

Monocalcium phosphate monohydrate (MCPM), with the chemical formula Ca(H₂PO₄)₂·H₂O, is a compound of significant industrial and scientific importance.[1][2] It serves as a primary ingredient in baking powders, acting as a fast-acting leavening acid.[2][3] Its applications extend to fertilizers as a source of phosphorus and calcium, and as a nutritional supplement in animal feed.[1][2][3] The precise structural arrangement of its constituent atoms dictates its physical and chemical properties, such as solubility, reactivity, and stability. Therefore, a thorough structural elucidation is not merely an academic exercise but a critical requirement for optimizing its performance in various applications and ensuring quality control in its production.

This guide provides a comprehensive overview of the core analytical techniques employed to determine and validate the complex three-dimensional structure of MCPM. We will explore the causality behind the selection of these methods, detail the experimental protocols, and demonstrate how a synergistic, multi-technique approach yields a complete and trustworthy structural model.

Part I: The Fundamental Architecture of MCPM

The structure of MCPM is defined by the specific arrangement of its three core components: calcium cations (Ca²⁺), dihydrogen phosphate anions (H₂PO₄⁻), and a single water molecule of hydration (H₂O).

Crystal Structure: A complete determination has revealed that MCPM crystallizes in the triclinic system, which is characterized by the lowest symmetry among crystal systems.[2][4][5] Its space group is Pī.[4][6] The fundamental building block of the crystal, the unit cell, is defined by specific dimensions and angles. The structure consists of parallel, corrugated sheets of CaPO₄, which are held together by an extensive network of hydrogen bonds involving the dihydrogen phosphate ions and the water molecules.[4][5] This intricate hydrogen bonding is crucial for the stability of the crystal lattice.

Table 1: Crystallographic Data for Monocalcium Phosphate Monohydrate (MCPM)

| Parameter | Value | Reference |

| Crystal System | Triclinic | [2][4][5] |

| Space Group | Pī | [4][6] |

| a | 5.61 Å | [4][5] |

| b | 11.89 Å | [4][5] |

| c | 6.46 Å | [4][5] |

| α | 98° 36' | [4][5] |

| β | 118° 0' | [4][5] |

| γ | 83° 23' | [4][5] |

| Formula Units (Z) | 2 | [4] |

Part II: Core Analytical Techniques for Structural Elucidation

A combination of analytical techniques is essential for a complete and unambiguous structural determination of MCPM.[7] While X-ray diffraction provides the global crystal structure, spectroscopic methods offer insights into the local chemical environments and bonding.

X-ray Diffraction (XRD): Mapping the Atomic Landscape

X-ray Diffraction is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. The principle relies on the constructive interference of monochromatic X-rays that are scattered by the electron clouds of the atoms in the crystal, a phenomenon described by Bragg's Law.

For MCPM, both single-crystal and powder XRD can be employed. Single-crystal XRD provides the most precise atomic coordinates and unit cell parameters, forming the basis of the data presented in Table 1. Powder XRD is invaluable for phase identification, purity assessment, and can be used for structure refinement through methods like Rietveld analysis.[8]

-

Sample Preparation: The MCPM sample is finely ground to a homogenous powder to ensure a random orientation of the crystallites.

-

Data Acquisition: The powdered sample is mounted in a diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern, a plot of intensity vs. 2θ, serves as a unique fingerprint of the crystalline phase. This pattern is compared against standard databases (like the Powder Diffraction File, PDF) to confirm the identity of MCPM and detect any crystalline impurities.[6]

-

Structure Refinement (Rietveld Method): This powerful technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure, to the experimental data.[8] By refining parameters such as lattice constants, atomic positions, and peak shapes, a highly accurate structural model can be obtained.[8]

-

Caption: Workflow for MCPM structural analysis using Powder X-ray Diffraction.

Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for probing the chemical bonds within a material.[9] They provide information about the functional groups present and their local environment. These techniques are complementary and together offer a comprehensive vibrational fingerprint of MCPM.

-

FTIR Spectroscopy: Measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending).

-

Raman Spectroscopy: Measures the inelastic scattering of laser light resulting from its interaction with molecular vibrations.

For MCPM, these techniques are particularly sensitive to the vibrations of the dihydrogen phosphate (H₂PO₄⁻) groups and the water molecule. The frequencies of the P-O, P-O(H), and O-H stretching and bending modes provide detailed information about the hydrogen bonding network and the symmetry of the phosphate tetrahedra.[10]

Table 2: Key Vibrational Frequencies and Assignments for MCPM

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3500 - 2800 | O-H stretching (H₂O and P-OH) | FTIR/Raman |

| ~1650 | H-O-H bending (H₂O) | FTIR |

| ~1111 | Asymmetric PO₂ stretching | FTIR |

| ~1052 | Symmetric PO₂ stretching | FTIR |

| ~960 | Asymmetric P(OH)₂ stretching | FTIR |

| ~863 | Symmetric P(OH)₂ stretching | FTIR |

(Note: Specific peak positions can vary slightly based on sample preparation and instrumental conditions. Data synthesized from[11])

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

While XRD provides long-range structural order, solid-state NMR (ssNMR) spectroscopy is a premier technique for probing the local atomic environment of specific nuclei.[7][12] For MCPM, ³¹P and ¹H are the most informative NMR-active nuclei.[7][12]

Due to the fixed orientation of molecules in a solid, specialized techniques like Magic Angle Spinning (MAS) are required to average out anisotropic interactions and obtain high-resolution spectra.

-

³¹P MAS NMR: The ³¹P spectrum of MCPM reveals distinct signals corresponding to the crystallographically inequivalent phosphorus atoms in the unit cell. The chemical shifts of these signals are highly sensitive to the local bonding environment, including the nature of the Ca-O-P linkages and the extent of protonation. Studies have shown two sharp ³¹P NMR peaks for MCPM at approximately 0.1 and -4.5 ppm.[12]

-

¹H MAS NMR: The ¹H spectrum provides information on the different proton environments, distinguishing between protons in the P-OH groups and those in the water molecule. This data is crucial for directly probing the hydrogen bonding network, which is a key feature of the MCPM structure.[12]

Part III: A Synergistic, Multi-Technique Approach for Validated Structure

The true power in structural elucidation lies not in the application of a single technique, but in the convergence of data from multiple, complementary methods. A self-validating system is created where the findings from one technique corroborate and refine the information from another.

-